

# Molecular weight and formula of 1-Chloro-2-(2-methylpropoxy)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Chloro-2-(2methylpropoxy)benzene

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# In-Depth Technical Guide: 1-Chloro-2-(2-methylpropoxy)benzene

Disclaimer: Publicly available scientific data, including experimental protocols and biological activity, for the specific chemical compound **1-Chloro-2-(2-methylpropoxy)benzene** is limited. This guide provides the predicted molecular formula and weight for this compound and presents available data for a closely related structural isomer, 1-Chloro-3-(2-methylpropoxy)benzene, to offer insights for researchers, scientists, and drug development professionals. All data presented for isomers should be considered in the context of that specific compound and not as direct data for **1-Chloro-2-(2-methylpropoxy)benzene**.

### **Core Molecular Information**

Based on its chemical name, the molecular formula and weight for **1-Chloro-2-(2-methylpropoxy)benzene** can be predicted.

Compound Name	Predicted Molecular Formula	Predicted Molecular Weight ( g/mol )
1-Chloro-2-(2- methylpropoxy)benzene	C10H13CIO	184.66



For comparison, and due to the availability of public data, the properties of the meta-isomer, 1-Chloro-3-(2-methylpropoxy)benzene, are provided below.

Property	Value for 1-Chloro-3-(2- methylpropoxy)benzene
Molecular Formula	C10H13ClO[1]
Molecular Weight	184.66 g/mol [1]
IUPAC Name	1-chloro-3-(2-methylpropoxy)benzene[1]
Synonyms	1-Chloro-3-isobutoxybenzene[1]
Computed XLogP3	4.3[1]

## **Hypothetical Synthesis and Experimental Protocols**

While a specific, validated synthesis protocol for **1-Chloro-2-(2-methylpropoxy)benzene** is not available in the reviewed literature, a general and plausible method would be the Williamson ether synthesis. This would involve the reaction of 2-chlorophenol with an isobutyl halide in the presence of a base.

## General Experimental Protocol: Williamson Ether Synthesis of Chloro-isobutoxybenzene

Objective: To synthesize a chloro-isobutoxybenzene isomer via Williamson ether synthesis.

#### Materials:

- The corresponding chlorophenol isomer (e.g., 2-chlorophenol)
- Isobutyl bromide (1-bromo-2-methylpropane)
- A suitable base (e.g., sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>))
- Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or acetonitrile (ACN))
- Ethyl acetate

#### Foundational & Exploratory





- · Brine solution
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.)
- Heating mantle and magnetic stirrer
- Rotary evaporator

#### Procedure:

- Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon),
   add the chlorophenol isomer and the anhydrous solvent.
- Deprotonation: Cool the solution in an ice bath and slowly add the base (e.g., sodium hydride) portion-wise. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
- Nucleophilic Substitution: Add isobutyl bromide to the reaction mixture. Heat the mixture to a
  temperature appropriate for the chosen solvent (e.g., 80°C for DMF) and maintain the
  reaction with stirring for several hours, monitoring the progress by thin-layer chromatography
  (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench it
  by carefully adding water. Transfer the mixture to a separatory funnel and extract the
  aqueous layer with ethyl acetate.
- Purification: Combine the organic layers and wash them with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Characterization: Purify the crude product by column chromatography on silica gel to obtain
  the pure chloro-isobutoxybenzene isomer. The final product should be characterized by
  analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry to
  confirm its structure and purity.

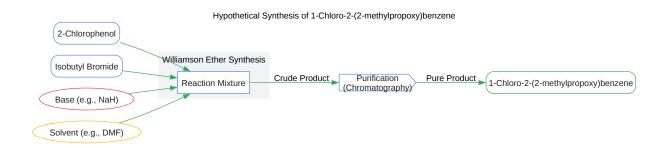


## **Role in Drug Discovery and Development**

Halogenated aromatic compounds are significant in medicinal chemistry. The inclusion of a chlorine atom can influence a molecule's pharmacokinetic and pharmacodynamic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While there is no specific information on the biological activity of **1-Chloro-2-(2-methylpropoxy)benzene**, the general importance of chloro-containing compounds in drug discovery is well-established.

## Visualizations Hypothetical Synthesis Workflow

The following diagram illustrates a logical workflow for the hypothetical synthesis of **1-Chloro-2-(2-methylpropoxy)benzene** using the Williamson ether synthesis.



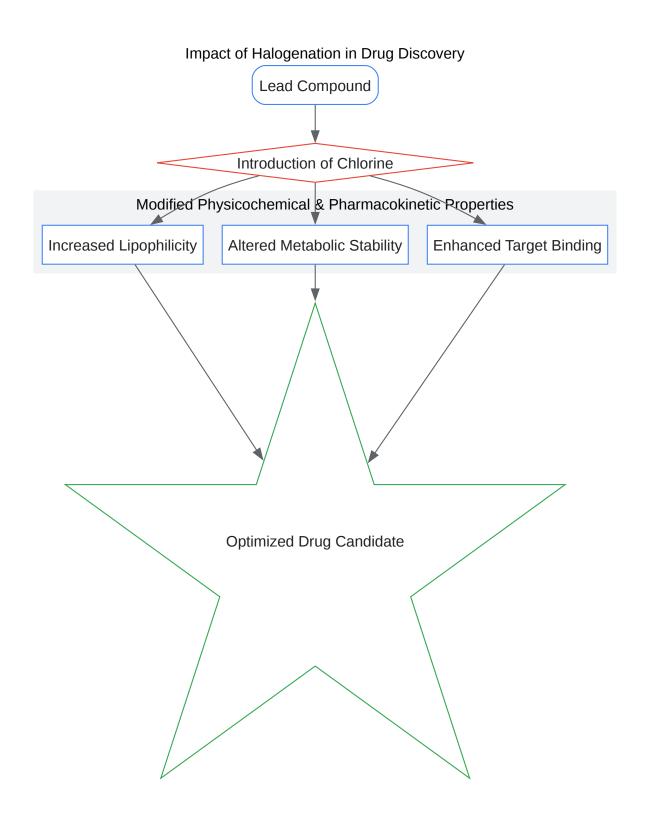
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Caption: A logical workflow for the synthesis of **1-Chloro-2-(2-methylpropoxy)benzene**.

### **Conceptual Role in Drug Discovery**

This diagram illustrates the conceptual influence of halogenation on the properties of a lead compound in drug discovery.





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Caption: Conceptual impact of chlorination on drug candidate properties.



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#### References

- 1. 1-Chloro-3-(2-methylpropoxy)benzene | C10H13ClO | CID 58746415 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight and formula of 1-Chloro-2-(2-methylpropoxy)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3042390#molecular-weight-and-formula-of-1-chloro-2-2-methylpropoxy-benzene]

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